Conformational Torsion Angle: 1-Bromo-3,5-bis(bromomethyl)benzene vs. 1,3-Bis(bromomethyl)benzene
X-ray crystallography reveals that 1-bromo-3,5-bis(bromomethyl)benzene exhibits distinct conformational torsion angles compared to its analog 1,3-bis(bromomethyl)benzene [1]. Specifically, the target compound displays torsion angles of 77.4°/-103.5° and 106°/-74.8° for its bromomethyl groups. In contrast, the 1,3-bis(bromomethyl)benzene analog shows torsion angles of -83.3°/97.5° and -82.9°/96.2° [2]. These differences in spatial orientation directly influence intermolecular interactions and packing efficiency in solid-state materials.
| Evidence Dimension | Crystal Conformation: Torsion Angle of Bromomethyl Groups |
|---|---|
| Target Compound Data | 77.4°/-103.5° and 106°/-74.8° |
| Comparator Or Baseline | 1,3-Bis(bromomethyl)benzene: -83.3°/97.5° and -82.9°/96.2° |
| Quantified Difference | Difference of ~5-10° in magnitude and opposite sign, indicating a distinct conformational preference. |
| Conditions | Single-crystal X-ray diffraction at low temperature. |
Why This Matters
Procurement decisions for crystal engineering applications must consider these conformational differences, as they dictate the resulting supramolecular synthons and material properties.
- [1] Jones, P. G., & Kuś, P. (2012). X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions. Zeitschrift für Naturforschung B, 67(11), 1175-1183. View Source
- [2] Jones, P. G., & Kuś, P. (2007). The structures of some bromomethylbenzene derivatives. Acta Crystallographica Section C, 63(6), o333-o336. View Source
